molecular formula C11H12F3NO3 B2499510 Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 192775-47-6

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2499510
CAS No.: 192775-47-6
M. Wt: 263.216
InChI Key: NZXUVJRQYCFDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound that belongs to the class of trifluoromethylated hydroxy esters. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a hydroxy group attached to a propanoate ester. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with aniline derivatives in the presence of a catalyst. One efficient method utilizes bismuth salts as catalysts, which are mild, non-toxic, and commercially viable . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-oxopropanoate.

    Reduction: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-aminopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The hydroxy group can participate in various biochemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXUVJRQYCFDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.